molecular formula C13H15NO4 B8568941 N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
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Patent
US06849749B2

Procedure details

Method B): 5-Ethoxycarbonylphthalid (82 g, 0.4 mole) is added to a solution of 2-amino-2-methylpropan-1-ol (44.6 g. 0.5 mole) in toluene (100 ml). The mixture is heated to reflux temperature for 24 hours. Upon cooling the title compound is filtered off and recrystallised from hot toluene.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])C.[NH2:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19]>C1(C)C=CC=CC=1>[OH:19][CH2:18][C:17]([NH:16][C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:11](=[O:12])[O:10][CH2:9]2)=[O:5])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
44.6 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(=O)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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